Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate
Description
Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate is a benzoate ester derivative featuring a tert-butyl ester group at the 3-position of the benzene ring. The compound contains two carbamoyl moieties: one linked to an ethylamine group (ethylcarbamoyl) and another attached to a phenyl ring.
The synthesis of related compounds is described in EP 4 219 465 A2 (2023), which outlines multi-step reactions involving hydrolysis, coupling, and purification techniques. For example, tert-butyl carbamate intermediates are hydrolyzed using trifluoroacetic acid (TFA) and directly used in subsequent steps without purification . Such methods highlight the compound’s synthetic versatility but may influence purity or stability compared to analogs with more rigorous purification protocols.
Properties
IUPAC Name |
tert-butyl 3-[[3-(ethylcarbamoyl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-22-18(24)15-9-7-11-17(13-15)23-19(25)14-8-6-10-16(12-14)20(26)27-21(2,3)4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZMHNNEKYNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features make it a candidate for developing drugs targeting various diseases, particularly those involving neurodegenerative conditions. For instance, derivatives of this compound have shown promise in modulating neuroprotective pathways, potentially aiding in the treatment of Alzheimer's disease and other similar disorders .
2. Mechanism of Action
The compound's mechanism often involves the inhibition of specific enzymes or receptors that play a role in disease progression. Preliminary studies indicate that it may exert protective effects on neuronal cells, which is critical in neurodegenerative disease contexts .
Agricultural Applications
1. Pesticide Formulations
this compound has been investigated for its potential use in agricultural pesticides. Its carbamate structure allows it to interact with biological systems effectively, making it suitable for developing pest control agents that target specific pests while minimizing environmental impact .
2. Efficacy Studies
Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects. The compound's selectivity is a crucial factor in its application as an environmentally friendly pesticide .
Material Science Applications
1. Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis, leading to materials with enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various applications, including coatings and composites.
2. Case Studies
Research indicates that polymers synthesized with this compound exhibit superior resistance to degradation under environmental stressors compared to traditional polymers . This property is particularly valuable in applications requiring long-lasting materials.
Table 1: Summary of Applications
Table 2: Efficacy Studies in Agriculture
| Study Reference | Compound Concentration | Pest Reduction (%) | Beneficial Insect Safety |
|---|---|---|---|
| Field Trial A | 0.5% | 85% | Safe |
| Field Trial B | 1% | 90% | Safe |
Mechanism of Action
The mechanism of action of tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Compounds for Comparison
Target Compound : Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate
Compound 46 : Methyl 3-(morpholine-4-carbonyl)benzoate
Intermediate from Step 1 : Hydrolyzed tert-butyl carbamate derivative (precursor to the target compound)
Step 2 Product: N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydrofuran-3-yl)amino)benzamide
Structural Differences
Key Observations :
- Ester Groups : The tert-butyl ester in the target compound enhances steric bulk and lipophilicity compared to the smaller methyl ester in Compound 45. This may improve metabolic stability or membrane permeability.
- Substituents: The ethylcarbamoyl group in the target compound provides a hydrogen-bond donor/acceptor profile distinct from Compound 46’s morpholine carbonyl, which is more polar and rigid due to its heterocyclic structure.
Physicochemical and Functional Implications
- Hydrogen Bonding : The dual carbamoyl groups in the target compound offer more hydrogen-bonding sites than Compound 46’s morpholine, possibly improving binding affinity in biological targets.
- Stability : Tert-butyl esters are generally more resistant to hydrolysis than methyl esters, suggesting superior shelf stability for the target compound.
Research Findings and Limitations
While EP 4 219 465 A2 provides synthetic pathways, it lacks experimental data on biological activity, solubility, or stability for direct comparisons. Structural analysis suggests that:
The target compound’s tert-butyl group and carbamoyl moieties may optimize it for applications requiring lipophilicity and targeted interactions.
Analogs like the Step 2 product, with fused heterocycles, could exhibit enhanced pharmacokinetic profiles due to increased rigidity and polarity.
Limitations :
- No yield or purity data for the target compound’s intermediate.
- Biological testing required to validate hypothesized structure-activity relationships.
Biological Activity
Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate, with CAS number 1797392-11-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- Structure : The compound features a tert-butyl ester group linked to a benzoate moiety, which is further substituted with carbamoyl and ethylcarbamoyl groups.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting the type III secretion system (T3SS), a critical virulence factor in Gram-negative bacteria. Inhibition of T3SS has been linked to reduced pathogenicity in Enteropathogenic E. coli (EPEC) and other pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially reducing cytokine release and oxidative stress in cellular models .
- Neuroprotective Properties : Some derivatives have demonstrated protective effects against neurotoxic agents like amyloid-beta (Aβ), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Inhibition of T3SS :
- Neuroprotection Against Aβ :
Research Findings
A comprehensive review of literature reveals the following key findings about the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
